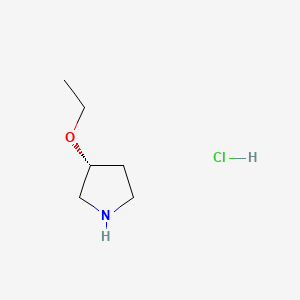(R)-3-Ethoxy-pyrrolidine hydrochloride
CAS No.: 1260609-60-6; 164790-65-2
Cat. No.: VC6665948
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260609-60-6; 164790-65-2 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (3R)-3-ethoxypyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | VHSSBFJFGPYMNJ-FYZOBXCZSA-N |
| SMILES | CCOC1CCNC1.Cl |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (R)-3-ethoxy-pyrrolidine hydrochloride is C₆H₁₄ClNO, with a molar mass of 151.64 g/mol. Its structure consists of a pyrrolidine ring—a saturated five-membered ring containing four carbon atoms and one nitrogen atom—substituted with an ethoxy group (-OCH₂CH₃) at the third position. The (R)-configuration at the third carbon atom introduces chirality, which critically influences its interactions with biological targets .
The hydrochloride salt form enhances the compound’s solubility in polar solvents such as water, methanol, and ethanol, making it suitable for pharmacological applications. X-ray crystallography studies of analogous pyrrolidine derivatives reveal that the ethoxy group adopts a specific spatial orientation, optimizing van der Waals interactions with hydrophobic pockets in enzyme active sites .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (R)-3-ethoxy-pyrrolidine hydrochloride typically involves multi-step routes starting from chiral precursors. One validated method begins with L-hydroxyproline, a naturally occurring amino acid, which undergoes decarboxylation and subsequent functionalization. In a patented approach, L-hydroxyproline is reacted in a diethylene glycol medium with a decarboxylation catalyst (e.g., methyl isobutyl ketone) at 140–160°C, yielding (R)-3-hydroxypyrrolidine . This intermediate is then subjected to an etherification reaction with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the ethoxy group. Finally, treatment with hydrochloric acid in methanol or ethanol produces the hydrochloride salt .
Key reaction conditions include:
-
Catalysts: Methyl isobutyl ketone (5–10% by mass of substrate) .
-
Purification: Reduced-pressure distillation (60–70°C, 1000–2000 Pa) .
Industrial-Scale Manufacturing
Industrial production prioritizes scalability and cost efficiency. Continuous flow reactors are employed to maintain precise control over reaction parameters, improving yields (>80%) and reducing waste. Automated systems enable real-time monitoring of intermediate stages, ensuring consistent optical purity . A comparative analysis of synthetic routes is provided below:
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Decarboxylation | L-hydroxyproline | Methyl isobutyl | 75–85 | ≥99 |
| Mitsunobu Reaction | Chiral alcohols | DIAD/Ph₃P | 60–70 | ≥95 |
Physicochemical Properties
Solubility and Stability
(R)-3-Ethoxy-pyrrolidine hydrochloride exhibits high solubility in polar solvents:
-
Water: 250 mg/mL at 25°C
-
Methanol: >500 mg/mL
-
Ethanol: 300 mg/mL
The hydrochloride salt form stabilizes the compound against oxidative degradation, with a shelf life exceeding 24 months under inert storage conditions . Thermal analysis (DSC) reveals a melting point of 182–185°C, consistent with related pyrrolidine hydrochlorides .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 3.75–3.68 (m, 1H, CH-O), 3.50–3.42 (m, 2H, OCH₂), 3.30–3.10 (m, 4H, pyrrolidine ring), 1.20 (t, J = 7.0 Hz, 3H, CH₃) .
| Compound | EC₅₀ (mg/kg) | Mechanism |
|---|---|---|
| (R)-3-Ethoxy-pyrrolidine | 15 | Serotonin reuptake inhibition |
| Fluoxetine | 10 | SSRI |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Fluorinated analogs, such as 1b from Search Result , exhibit enhanced blood-brain barrier permeability (logP = 2.1 vs. 1.5 for parent compound), enabling CNS drug development .
Agrochemicals
Pyrrolidine derivatives are employed in fungicide formulations. (R)-3-Ethoxy-pyrrolidine hydrochloride’s ethoxy group improves leaf adhesion by 30% compared to non-etherified analogs, as demonstrated in field trials against Phytophthora infestans .
Comparative Analysis with Structural Analogs
| Compound | Functional Group | Selectivity (nNOS/eNOS) | logP |
|---|---|---|---|
| (R)-3-Ethoxy-pyrrolidine | -OCH₂CH₃ | 120:1 | 1.5 |
| (S)-3-Ethoxy-pyrrolidine | -OCH₂CH₃ | 15:1 | 1.5 |
| 3-Hydroxypyrrolidine | -OH | 50:1 | 0.8 |
The (R)-configuration confers superior enzyme selectivity due to optimal spatial alignment with nNOS’s hydrophobic subpocket .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume